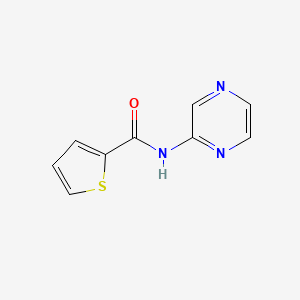

N-2-pyrazinyl-2-thiophenecarboxamide

Overview

Description

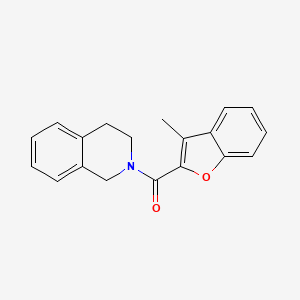

“N-2-pyrazinyl-2-thiophenecarboxamide” is a compound with the molecular formula C9H7N3OS . It has a molecular weight of 205.24 g/mol . The compound contains different five-membered heteroaromatic rings .

Synthesis Analysis

The compound was synthesized to examine the effect of an increase in aromaticity from furan to thiophene . A study mentioned the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions .Molecular Structure Analysis

The compound has a complex structure with a heavy atom count of 14 . The crystal structure of the compound was analyzed using single crystal X-ray diffraction .Chemical Reactions Analysis

The compound was designed and synthesized to examine the effect of an increase in aromaticity from furan to thiophene . More detailed information about its chemical reactions is not available in the retrieved data.Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 83.1 Ų and a complexity of 212 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .Scientific Research Applications

Supramolecular Effects in Crystal Packing

N-2-pyrazinyl-2-thiophenecarboxamide, along with its furan counterpart, has been studied for its influence on crystal packing due to increased aromaticity from furan to thiophene. Research by Rahmani et al. (2016) explored the effects of heteroatom substitution from oxygen to sulfur in these compounds on π-based interactions and hydrogen bond interactions in crystal structures (Rahmani et al., 2016).

Synthesis and Electronic Properties

Ahmad et al. (2021) investigated the synthesis of various analogs of this compound, examining their electronic and nonlinear optical properties. This research provides insights into the reactivity parameters and the effects of different substituents on electronic properties, contributing to the understanding of the compound's potential applications in materials science (Ahmad et al., 2021).

Analytical Methods in Drug Synthesis

While not directly related to this compound, the work of Husain et al. (1990) on the analytical methods for monitoring reactions in the synthesis of pyrazinamide, a related compound, offers insight into the methodologies that could be applicable in studying and synthesizing this compound (Husain et al., 1990).

Interaction with Biomolecules

Research by Ramotowska et al. (2021) on pyrazine-2-thiocarboxamide, a compound related to this compound, investigated its ability to interact with biomolecules, specifically its affinity to DNA and proteins. This study can provide a foundation for understanding how this compound might interact with biological systems (Ramotowska et al., 2021).

Electrochemical Sensor Development

The development of electrochemical sensors, as shown in the work of Simioni et al. (2017) on pyrazinamide, highlights the potential application of this compound in creating sensitive and specific sensors for various analytical purposes (Simioni et al., 2017).

Properties

IUPAC Name |

N-pyrazin-2-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3OS/c13-9(7-2-1-5-14-7)12-8-6-10-3-4-11-8/h1-6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRZGVPLGRLYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B3489188.png)

![Ethyl 3-{[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B3489190.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide](/img/structure/B3489201.png)

![5-ETHYL-N-[(THIOPHEN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3489209.png)

![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-phenoxyacetamide](/img/structure/B3489212.png)

![3-[5-(4-bromophenyl)-1-(2-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3489230.png)

![methyl 3-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B3489237.png)

![N-[(2-METHOXYPHENYL)METHYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B3489260.png)

![DIETHYL 5-{[2-(2-THIENYL)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B3489278.png)

![4-METHYL-N-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-4-YL}-3-NITROBENZAMIDE](/img/structure/B3489282.png)